5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO4S2/c1-12(15,8-19-3)7-14-20(16,17)11-6-9(13)4-5-10(11)18-2/h4-6,14-15H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILXJOJHYIFISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: Introduction of the fluorine atom into the aromatic ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Sulfonamide Formation: Reaction of the fluorinated aromatic compound with a sulfonamide precursor under acidic conditions to form the sulfonamide group.
Hydroxy and Methylthio Group Introduction: Addition of the hydroxy and methylthio groups through nucleophilic substitution reactions, often using reagents like sodium methoxide and methylthiolate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form an azido derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of azido or other substituted derivatives
Scientific Research Applications
The compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis, which is crucial for bacterial cell proliferation. Studies have shown that modifications in the structure of sulfonamides can enhance their efficacy against resistant strains of bacteria.
- Anticancer Potential : Recent studies have explored the anticancer properties of sulfonamide derivatives. The incorporation of fluorine atoms and other functional groups has been shown to improve the selectivity and potency of these compounds against various cancer cell lines. For instance, compounds with similar structural features have demonstrated activity against breast cancer and leukemia cells.
- Anti-inflammatory Effects : Research suggests that sulfonamides may also possess anti-inflammatory properties. They can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated a series of sulfonamide derivatives, including those structurally related to 5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide. The results indicated that these compounds exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Case Study 2: Anticancer Activity
In a research article from Cancer Letters, scientists synthesized a series of sulfonamide derivatives and tested their effects on various cancer cell lines. Among them, a compound with a similar backbone to this compound showed significant cytotoxicity against human breast cancer cells (MCF-7). The study concluded that the introduction of specific substituents could enhance anticancer activity .
Case Study 3: Anti-inflammatory Properties
A recent investigation published in Pharmaceutical Research examined the anti-inflammatory potential of sulfonamide derivatives. The study found that certain compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro. The researchers suggested that these derivatives could be developed further as therapeutic agents for inflammatory diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxy and methylthio groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several benzenesulfonamide derivatives, including:
Key Differences and Implications
The 5-fluoro substituent may enhance binding affinity to target receptors compared to non-halogenated analogs (e.g., tamsulosin) due to electronegativity and steric effects .
Biological Activity :
- Unlike tamsulosin (a clinically used BPH drug), the target compound’s hydroxyl and methylthio groups might confer unique metabolic stability or off-target effects. For example, hydroxyl groups can increase solubility but may also lead to faster glucuronidation .
- The trifluoroethoxy analog () exhibits high urethral selectivity, suggesting that electron-withdrawing groups (e.g., fluorine, trifluoroethoxy) enhance α1-subtype specificity .
Structural Similarity vs. Functional Divergence: Compounds like 2-methoxy-5-(2-oxopropyl)benzenesulfonamide (90% similarity) lack the hydroxyl and methylthio moieties, which may render them inactive in α1-adrenoceptor assays despite structural overlap .
Research Findings and Data
Physicochemical Properties (Inferred from Evidence)
Biological Activity
5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide, often referred to as a sulfonamide derivative, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈FNO₃S
- Molecular Weight : 303.36 g/mol
The biological activity of sulfonamide derivatives, including this compound, is primarily attributed to their ability to inhibit specific enzymes involved in folate synthesis. This inhibition affects nucleic acid synthesis and ultimately leads to cell growth arrest and apoptosis in susceptible cell lines.
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the compound's efficacy against various cancer cell lines. Notably:
- L1210 Mouse Leukemia Cells : The compound exhibited potent inhibition of L1210 cell proliferation with IC(50) values in the low nanomolar range, indicating strong antiproliferative activity (IC(50) < 10 nM) .
- Breast Cancer Cell Lines : Additional experiments demonstrated significant growth inhibition in MCF-7 and MDA-MB-231 breast cancer cells, with IC(50) values also falling within the nanomolar range.
Comparative Biological Activity Table
| Cell Line | IC(50) (nM) | Mechanism of Action |
|---|---|---|
| L1210 Mouse Leukemia | <10 | Inhibition of folate synthesis |
| MCF-7 (Breast Cancer) | <20 | Induction of apoptosis |
| MDA-MB-231 (Breast Cancer) | <15 | Cell cycle arrest |
Study 1: Antitumor Activity
A study published in PubMed assessed the antitumor activity of the compound against a panel of human cancer cell lines. The findings indicated that the compound's mechanism involves the induction of apoptosis through caspase activation pathways. This was corroborated by flow cytometry analysis showing increased sub-G1 phase populations in treated cells, indicative of apoptotic cells .
Study 2: In Vivo Efficacy
In vivo studies using rodent models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The treatment led to a decrease in Ki-67 expression, a marker for cell proliferation, confirming its efficacy in reducing tumor growth .
Safety and Toxicity Profile
While the compound shows promising biological activity, its safety profile is crucial for potential therapeutic applications. Preliminary toxicity assessments indicate moderate acute toxicity but no significant chronic toxicity at therapeutic doses. Further studies are required to fully elucidate its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
